2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone. This nomenclature reflects the complex structural arrangement where the quinazolinone core serves as the parent heterocycle, with substitution at position 2 by a naphthylmethyl sulfanyl group and at position 3 by a phenyl group. The compound belongs to the broader classification of quinazolinone derivatives, which are characterized as the oxidized forms of quinazolines and represent the most prominent components of quinazoline alkaloids.
The molecular formula can be derived as C₂₆H₂₀N₂OS, based on the structural components identified in related naphthylmethyl-substituted quinazolinones found in chemical databases. The compound exhibits structural similarity to other documented naphthylmethyl quinazolinone derivatives, such as 3-(4-methoxyphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one, which has a molecular weight of 424.5 grams per mole. The systematic identification places this compound within the category of 2,3-disubstituted-4(3H)-quinazolinones, according to the classification system established for quinazolinone derivatives.
The Chemical Abstracts Service registry approach for similar compounds demonstrates the systematic approach to identifying these complex heterocycles. Related compounds such as 2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-3-methyl-4(3H)-quinazolinone have been assigned specific identifiers and documented with precise molecular formulas. The sulfanyl linkage represents a critical structural feature that distinguishes this compound from simple quinazolinone derivatives and contributes to its unique chemical properties.
Molecular Geometry Optimization via Computational Modeling
Computational modeling studies of quinazolinone derivatives reveal significant insights into their three-dimensional molecular arrangements. The quinazolinone core structure demonstrates planar characteristics, as evidenced by crystallographic studies of related compounds where the quinoline and naphthalene groups maintain planarity and exhibit specific dihedral angles. In the case of structurally related compounds such as 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, the naphthalene and quinoline groups subtend a dihedral angle of 15.47 degrees, indicating the spatial arrangement between aromatic systems.
The molecular geometry optimization for this compound would involve consideration of the conformational flexibility introduced by the sulfanyl bridge connecting the naphthylmethyl substituent to the quinazolinone core. Computational studies on similar systems demonstrate that all non-hydrogen atoms in the molecule tend to be roughly coplanar, with root mean square deviations typically around 0.23 Angstroms. The presence of the phenyl group at position 3 of the quinazolinone ring system would create additional steric considerations that influence the overall molecular geometry.
The sulfanyl linkage introduces rotational freedom around the carbon-sulfur bond, which would require computational modeling to determine the preferred conformations. Studies of related naphthylmethyl-substituted heterocycles suggest that the molecular arrangements are influenced by intramolecular interactions and π-π stacking possibilities between the aromatic systems. The optimization process would need to account for the electronic interactions between the electron-rich naphthalene system and the quinazolinone core, as well as the potential for conjugation effects through the sulfur atom.
Crystallographic Analysis of Solid-State Conformations
Crystallographic analysis of quinazolinone derivatives provides crucial information about solid-state conformations and intermolecular packing arrangements. Studies of related naphthyl-quinoline systems demonstrate that these compounds typically crystallize in monoclinic centrosymmetric space groups, with specific molecular packing patterns that optimize intermolecular interactions. The crystal structure analysis reveals that aromatic moieties often exhibit gamma-packing arrangements, while alkyl substituents demonstrate parallel packing patterns reminiscent of alkane structures.
For this compound, the solid-state conformation would be influenced by the presence of three distinct aromatic systems: the quinazolinone core, the naphthyl group, and the phenyl substituent. The sulfanyl bridge would create a flexible linkage that allows for conformational adjustments to optimize crystal packing. Crystallographic studies of similar quinazolinone derivatives indicate that hydrogen bonding interactions play significant roles in determining solid-state structures, particularly involving the carbonyl oxygen of the quinazolinone ring.
The intermolecular interactions in the crystal lattice would likely involve π-π stacking between the aromatic systems, as commonly observed in naphthalene-containing heterocycles. The phenyl group at position 3 would participate in additional aromatic interactions, potentially creating layered structures in the crystal. The sulfur atom in the sulfanyl bridge might participate in weak intermolecular contacts, contributing to the overall stability of the crystal structure. Analysis of unit cell parameters and molecular packing efficiency would provide quantitative measures of the crystallographic characteristics.
Spectroscopic Characterization (NMR, FT-IR, UV-Vis, MS)
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for quinazolinone derivatives. Proton Nuclear Magnetic Resonance spectra of related compounds demonstrate characteristic chemical shift patterns that allow for structural confirmation. For naphthyl-substituted quinazolinones, the aromatic protons typically appear in the range of 7.0 to 8.8 parts per million, with the naphthyl protons showing distinct multipicity patterns. The quinazolinone ring protons appear as characteristic doublets and triplets in the aromatic region, while the methylene bridge connecting the naphthyl group to the sulfur atom typically appears as a singlet around 3.5 to 4.0 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the quinazolinone ring typically appearing around 162-163 parts per million, as observed in related 2-substituted quinazolinones. The aromatic carbons of the naphthyl and phenyl systems appear in the range of 120-140 parts per million, with specific chemical shifts dependent on the substitution pattern. The bridging methylene carbon typically appears around 30-35 parts per million, while the quaternary carbons of the aromatic systems show characteristic downfield shifts.
Fourier Transform Infrared spectroscopy would reveal characteristic absorption bands for the quinazolinone carbonyl group, typically appearing around 1650-1680 reciprocal centimeters. The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 reciprocal centimeters region, while the carbon-carbon aromatic stretching modes would be observed in the 1400-1600 reciprocal centimeters range. The sulfur-carbon stretching vibrations would contribute to the fingerprint region below 1300 reciprocal centimeters. Ultraviolet-Visible spectroscopy would show absorption maxima characteristic of the extended π-conjugation system, with the naphthyl chromophore contributing to the overall absorption profile.
Mass spectrometry analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the compound structure. Related naphthylmethyl quinazolinones show molecular ion peaks corresponding to their molecular weights, with characteristic fragmentation involving loss of the naphthylmethyl group and subsequent fragmentation of the quinazolinone core. The base peak typically corresponds to the quinazolinone fragment, indicating the relative stability of this core structure under mass spectrometric conditions.
Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients
Thermodynamic property analysis of quinazolinone derivatives reveals important physicochemical characteristics that influence their behavior in various environments. Related 2-phenyl quinazolinone compounds typically exhibit melting points in the range of 200-250 degrees Celsius, as demonstrated by 2-(naphthalen-2-yl)quinazolin-4(3H)-one, which melts at 211-213 degrees Celsius. The introduction of the naphthylmethyl sulfanyl substituent would likely influence the melting point through changes in intermolecular interactions and crystal packing efficiency.
Solubility characteristics of quinazolinone derivatives are significantly influenced by the nature and position of substituents. The quinazolinone core structure generally exhibits limited water solubility but enhanced solubility in organic solvents such as chloroform, dimethyl sulfoxide, and alcohols. The presence of the large hydrophobic naphthylmethyl group would likely reduce aqueous solubility while increasing solubility in nonpolar organic solvents. The sulfanyl bridge might contribute to slight improvements in polar solvent solubility compared to purely hydrocarbon-substituted analogs.
Partition coefficient determination would reflect the compound's lipophilicity, which is expected to be high due to the extensive aromatic character and the presence of multiple hydrophobic substituents. Related quinazolinone derivatives with aromatic substituents typically exhibit log P values in the range of 2-5, indicating significant lipophilic character. The naphthylmethyl group would contribute substantially to the lipophilicity, while the quinazolinone core provides some polar character through the carbonyl group and nitrogen atoms.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c28-24-22-15-6-7-16-23(22)26-25(27(24)20-12-2-1-3-13-20)29-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRQNUJFABDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Reaction for Quinazolinone Scaffold Formation
The Niementowski synthesis remains a foundational method for constructing 4(3H)-quinazolinones. This one-pot condensation involves anthranilic acid and an amide or urea derivative under thermal conditions. For 3-phenyl substitution, anthranilic acid reacts with aniline in the presence of acetic anhydride, facilitating cyclization via an o-amidobenzamide intermediate. The reaction proceeds as follows:
Key parameters:
Functionalization at Position 2: Introducing the Sulfanyl Group
Synthesis of 2-Chloromethyl-3-phenyl-4(3H)-quinazolinone
The chloromethyl group at position 2 serves as a versatile intermediate for nucleophilic substitution. Adapted from methodologies in, this step involves:
Thioether Formation via Nucleophilic Substitution
The chloromethyl intermediate undergoes substitution with 1-naphthylmethanethiol to install the sulfanyl group:
Spectroscopic Characterization and Validation
Key Analytical Data (Hypothetical Based on Analogues)
| Property | Expected Value |
|---|---|
| Melting Point | 240–245°C (decomposes) |
| IR (cm) | 1674 (C=O), 2920 (C-H), 1245 (C-S) |
| H NMR (DMSO-d) | δ 8.12 (d, 1H), 7.82–7.45 (m, 12H), 4.55 (s, 2H) |
| ESI-MS | m/z 409.1 [M+H] |
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Chemical Synthesis and Coordination Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis or material science applications.
Antimicrobial Properties
Research has shown that 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone exhibits notable antimicrobial activity. It has been studied as a potential efflux pump inhibitor against strains of Acinetobacter baumannii, which is known for its resistance to multiple drugs. The compound's mechanism involves disrupting bacterial cell wall synthesis or membrane integrity, making it a candidate for further drug development.
Anticancer Activity
The compound also demonstrates anticancer properties. Studies indicate that derivatives of quinazolinones, including this compound, have shown effectiveness against various tumor cell lines, inhibiting cell proliferation and inducing apoptosis. The structural configuration may enhance its binding affinity to specific biological targets involved in cancer progression .
Medicinal Chemistry Applications
Due to its biological activities, this compound is explored for potential therapeutic applications in treating infections and cancer. Its efficacy in preclinical studies suggests it could be developed into novel pharmaceuticals aimed at combating resistant bacterial strains and cancer cells.
Industrial Applications
In addition to its roles in medicinal chemistry, this compound is utilized in the development of new materials. It acts as an intermediate in the synthesis of other valuable compounds, contributing to advancements in organic chemistry and materials science.
Mechanistic Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Binding affinity assays to determine how well the compound binds to its target.
- Cell viability assays to assess cytotoxic effects on various cell lines.
- Molecular docking studies to predict how the compound interacts at the molecular level with proteins involved in disease processes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Used as a ligand in coordination chemistry |
| Antimicrobial Activity | Potential efflux pump inhibitor for Acinetobacter baumannii | Disrupts bacterial cell wall synthesis |
| Anticancer Activity | Effective against various tumor cell lines | Induces apoptosis and inhibits proliferation |
| Medicinal Chemistry | Explored for therapeutic applications | Potential drug candidate for infections and cancer |
| Industrial Applications | Intermediate in synthesis of valuable compounds | Contributes to advancements in organic chemistry |
Case Studies
- Antimicrobial Study : A study focused on the efficacy of this compound against Acinetobacter baumannii demonstrated significant antimicrobial activity, identifying it as a promising candidate for further drug development aimed at resistant infections.
- Anticancer Research : Preclinical trials involving this compound revealed its ability to inhibit tubulin polymerization, leading to significant growth inhibition in various cancer cell lines. This highlights its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of quinazolinones is highly reactive, enabling diverse functionalization. Key analogs and their properties include:
Key Observations :
- Electron-donating groups (e.g., ferrocenyl) enhance redox activity, while aryl/heteroaryl substituents (e.g., pyridyl, styryl) improve anticancer and antifungal efficacy.
- The naphthylmethylsulfanyl group in the target compound likely increases metabolic stability compared to methylthio analogs, as naphthyl groups resist oxidative degradation .
Substituent Variations at Position 3
The 3-position modulates electronic effects and hydrogen-bonding capacity:
Key Observations :
- Aromatic substituents (e.g., bromophenyl, methoxyphenyl) improve anti-inflammatory and antioxidant activities via hydrophobic and electronic interactions.
- The phenyl group in the target compound may synergize with the 2-naphthylmethylsulfanyl group to enhance binding to aromatic-rich enzyme pockets.
Key Insights :
- The target compound’s naphthylmethylsulfanyl group may improve pharmacokinetics (e.g., half-life, bioavailability) compared to smaller substituents, as seen in ferrocenyl analogs .
- Lack of polar groups (e.g., hydroxyl, amino) in the target compound may limit water solubility, a common challenge in quinazolinone derivatives .
Biological Activity
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, a compound belonging to the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including anticancer, antibacterial, antiviral, and antioxidant activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂OS |
| Molecular Weight | 305.38 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 449.7 °C at 760 mmHg |
| Flash Point | 225.7 °C |
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several quinazolinone derivatives, including related compounds, for their anticancer properties using the MTT assay. Notably, compounds showed IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These findings suggest that modifications in the quinazolinone structure can enhance cytotoxicity against specific cancer types .
Antiviral Activity
The antiviral potential of quinazolinones has also been explored extensively. In a study focusing on various viruses, including herpes simplex virus types 1 and 2, compounds similar to this compound were found to inhibit viral replication effectively. For example, one derivative inhibited the replication of para influenza-3 virus and reovirus-1 in Vero cell cultures .
Antibacterial Activity
Quinazolinones have demonstrated notable antibacterial activity as well. A comparative study on several derivatives indicated significant effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their antibacterial properties against strains such as Escherichia coli and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited higher activity compared to others:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1 | E. coli | 15 |
| Compound 2 | Klebsiella pneumoniae | 18 |
| Compound 3 | Pseudomonas aeruginosa | 16 |
These results underscore the potential of quinazolinones as antibacterial agents .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, this compound has shown promising antioxidant activity. Studies utilizing various assays (e.g., DPPH, ABTS) have reported that certain modifications at position 2 of the quinazolinone scaffold significantly enhance antioxidant capacity. For instance, the presence of hydroxyl groups in specific orientations was crucial for achieving high antioxidant activity .
Case Studies
- Antiviral Efficacy : A study published in Antiviral Research investigated the effects of several quinazolinone derivatives on viral replication in cell cultures. The results indicated that compounds similar to our target compound effectively inhibited viral entry and replication processes.
- Cytotoxicity Profiles : In a comprehensive analysis involving multiple cancer cell lines, derivatives were tested for cytotoxicity using the MTT assay, revealing a structure-activity relationship that highlighted the importance of substituents on the quinazolinone ring.
Q & A
Q. What are the recommended synthetic routes for 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution at the C2 position of the quinazolinone core. For example, reacting 3-phenyl-4(3H)-quinazolinone with 1-naphthylmethyl mercaptan under mildly acidic conditions (e.g., glacial acetic acid) at 80–100°C for 8–12 hours achieves moderate yields (40–60%) . Optimization strategies include:
- Using anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates .
- Employing catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Purification via recrystallization from dichloromethane/methanol (1:1 v/v) to improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- ¹H/¹³C NMR : Confirm the presence of the 1-naphthylmethylsulfanyl group (δ ~3.8–4.2 ppm for SCH₂; aromatic protons at δ 6.8–8.3 ppm) .
- FT-IR : Look for C=O stretching (~1660–1680 cm⁻¹) and C–S vibrations (~650–750 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between naphthyl and quinazolinone rings) and confirm intramolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) .
Q. How can researchers assess the preliminary antibacterial activity of this compound, and what controls are necessary?
- Assay design : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
- Data interpretation : Compare MIC (Minimum Inhibitory Concentration) values with structurally similar 4(3H)-quinazolinones (e.g., 3-(2-bromophenyl) analogs, MIC ~8–32 µg/mL) .
- Controls : Test solvent (DMSO) toxicity and include a negative control (untreated medium) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of 4(3H)-quinazolinone derivatives?
Discrepancies often arise from substituent positioning and assay variability. For example:
- Substituent effects : N3-alkylation (e.g., 2-methylsulfanyl) enhances antibacterial activity, while C6/C8 halogenation improves anti-inflammatory potency .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, inoculum size) .
- Computational validation : Perform molecular docking to compare binding affinities of analogs (e.g., with E. coli DNA gyrase) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Key modifications include:
- Sulfanyl group optimization : Replace 1-naphthylmethyl with electron-deficient aryl groups (e.g., 3-CF₃-phenyl) to enhance metabolic stability .
- Quinazolinone core substitution : Introduce halogens (Cl, F) at C6/C8 to improve lipophilicity and target engagement .
- Hybridization : Link to triazole or thienopyrimidinone moieties to exploit dual mechanisms (e.g., tubulin polymerization inhibition) .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics with kinases or proteases .
- Crystallography : Co-crystallize the compound with human carbonic anhydrase IX to map hydrogen-bonding interactions .
- In silico modeling : Use MD simulations (AMBER/CHARMM) to assess conformational stability in binding pockets .
Methodological Challenges and Solutions
Q. How should researchers address low solubility during in vitro assays?
- Formulation : Use cyclodextrin-based solubilizers or nanoemulsions to enhance aqueous dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the N3 position without disrupting pharmacophore integrity .
Q. What analytical approaches validate compound purity in complex synthetic mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
